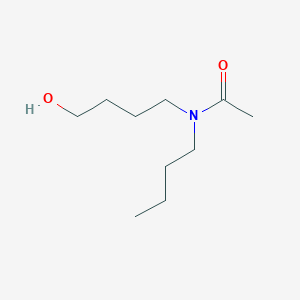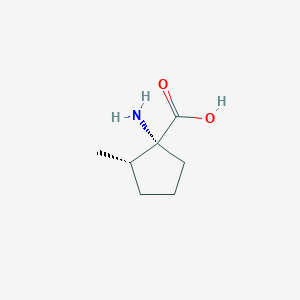![molecular formula C4HN3O2S B12565606 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused pyrazole and thiazole rings, which contribute to its unique chemical properties and potential biological activities. The structure of this compound makes it a promising candidate for various scientific research applications, particularly in the development of new therapeutic agents.
準備方法
The synthesis of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including the reaction of pyrazole derivatives with thiazole precursors under specific reaction conditions. One common method involves the use of cyclization reactions, where the pyrazole and thiazole rings are formed simultaneously through the condensation of appropriate starting materials .
Industrial production methods for this compound are less commonly reported in the literature, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.
化学反応の分析
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups on the pyrazole or thiazole rings with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
科学的研究の応用
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Industry: In industrial settings, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
作用機序
The mechanism of action of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of enzymes such as topoisomerase II alpha, which is involved in DNA replication and cell division. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and induce apoptosis .
Additionally, this compound has been shown to interfere with the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and development. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of cell death in cancer cells .
類似化合物との比較
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds share similar structural features, including fused pyrazole rings, but differ in the nature of the additional heterocyclic rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring and are known for their potential as CDK2 inhibitors, which are important targets in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrazole and pyrimidine rings and have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This compound’s ability to inhibit multiple molecular targets and pathways makes it a valuable candidate for further research and development in medicinal chemistry.
特性
分子式 |
C4HN3O2S |
|---|---|
分子量 |
155.14 g/mol |
IUPAC名 |
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione |
InChI |
InChI=1S/C4HN3O2S/c8-3-1-2(6-7-3)5-4(9)10-1/h(H,5,9) |
InChIキー |
MMEMLVYMQROPCC-UHFFFAOYSA-N |
正規SMILES |
C12=C(NC(=O)S1)N=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[(Prop-2-en-1-yl)oxy]benzoyl}oxy)phenyl 4-octylbenzoate](/img/structure/B12565528.png)
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)

![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)



![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)

![(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone](/img/structure/B12565584.png)
![6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565589.png)
![2-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-propyl-1,3,2-dioxaborinane](/img/structure/B12565590.png)
